molecular formula C16H21ClN2O3 B4749536 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide

1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide

Cat. No. B4749536
M. Wt: 324.80 g/mol
InChI Key: BBMNKJDIVWKODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide, commonly known as CB-28, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the class of piperidinecarboxamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

CB-28 acts as a selective agonist for the CB2 receptor, which is part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. CB-28 has been found to activate the CB2 receptor, leading to the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects
CB-28 has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis. CB-28 has also been found to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CB-28 in lab experiments is its high selectivity for the CB2 receptor. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of CB-28 is its relatively low potency compared to other CB2 receptor agonists. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on CB-28. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to determine the efficacy of CB-28 in animal models of these diseases. Another area of interest is the development of more potent CB2 receptor agonists based on the structure of CB-28. These compounds may have greater potential for therapeutic use. Finally, research is needed to determine the long-term effects of CB-28 use and its potential for abuse.
Conclusion
CB-28 is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective agonist for the CB2 receptor and has been found to have various biochemical and physiological effects. While CB-28 has some advantages and limitations for lab experiments, there are several future directions for research on this compound. Further research is needed to determine its potential therapeutic applications and long-term effects.

Scientific Research Applications

CB-28 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the CB2 receptor, which is primarily found in immune cells but is also present in the central nervous system. CB-28 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-13-3-5-14(6-4-13)22-11-1-2-15(20)19-9-7-12(8-10-19)16(18)21/h3-6,12H,1-2,7-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMNKJDIVWKODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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